![molecular formula C17H21N3O B14583744 [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 61337-97-1](/img/structure/B14583744.png)
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C17H21N3O It is known for its unique structure, which includes a piperazine ring substituted with a methyl and phenyl group, and a pyridine ring attached to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol typically involves the reaction of 4-methyl-2-phenylpiperazine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to convert the aldehyde group to a methanol group. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methanol group, forming a simpler structure.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]carboxylic acid.
Reduction: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine].
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets are still under investigation, but its structure suggests potential activity in the central nervous system.
類似化合物との比較
Similar Compounds
- [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine]
- [4-(4-Methyl-2-phenylpiperazin-1-yl)benzyl alcohol]
- [4-(4-Methyl-2-phenylpiperazin-1-yl)phenol]
Uniqueness
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is unique due to its specific combination of a piperazine ring with a pyridine ring and a methanol group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61337-97-1 |
|---|---|
分子式 |
C17H21N3O |
分子量 |
283.37 g/mol |
IUPAC名 |
[4-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H21N3O/c1-19-9-10-20(16-7-8-18-11-15(16)13-21)17(12-19)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3 |
InChIキー |
SAUJEHBPOOXNBQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=NC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


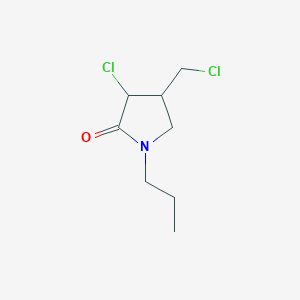
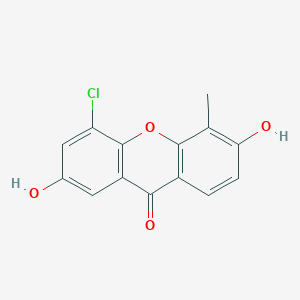
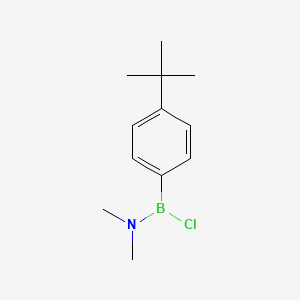
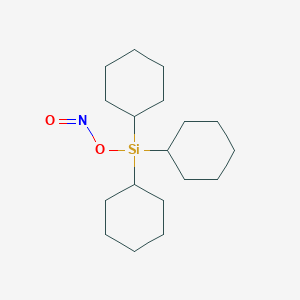
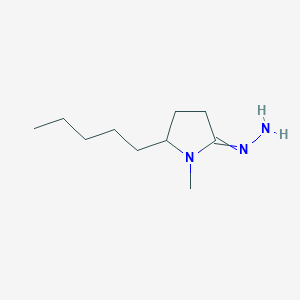
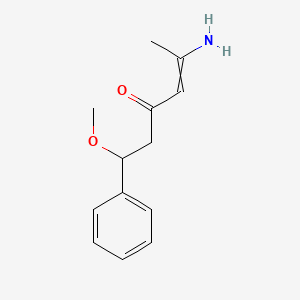
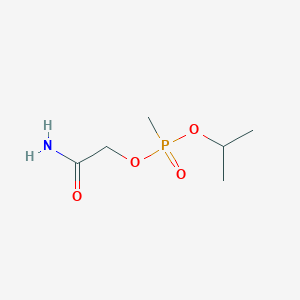

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
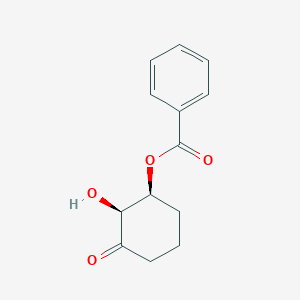

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)

